N-Methyl-3-(4-nitrophenyl)-3-oxopropanimine oxide
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Overview
Description
N-Methyl-3-(4-nitrophenyl)-3-oxopropanimine oxide is an organic compound characterized by the presence of a nitrophenyl group, a methyl group, and an oxopropanimine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(4-nitrophenyl)-3-oxopropanimine oxide typically involves the nitration of a precursor compound followed by subsequent reactions to introduce the methyl and oxopropanimine oxide groups. One common method involves the nitration of 3-phenylisoxazole to form 3-(4-nitrophenyl)isoxazole, which is then subjected to further chemical transformations to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions using nitric acid or sulfuric-nitric acid mixtures. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(4-nitrophenyl)-3-oxopropanimine oxide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under specific conditions to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-Methyl-3-(4-nitrophenyl)-3-oxopropanimine oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Methyl-3-(4-nitrophenyl)-3-oxopropanimine oxide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxopropanimine oxide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenyl)isoxazole: A precursor in the synthesis of N-Methyl-3-(4-nitrophenyl)-3-oxopropanimine oxide.
N-Methyl-3-(4-aminophenyl)-3-oxopropanimine oxide: A reduced form with an amino group instead of a nitro group.
4-Nitrophenylacetic acid: A structurally related compound with similar functional groups.
Uniqueness
This compound is unique due to its combination of a nitrophenyl group and an oxopropanimine oxide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10N2O4 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-methyl-3-(4-nitrophenyl)-3-oxopropan-1-imine oxide |
InChI |
InChI=1S/C10H10N2O4/c1-11(14)7-6-10(13)8-2-4-9(5-3-8)12(15)16/h2-5,7H,6H2,1H3 |
InChI Key |
QUBIWEXDYPAGHX-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
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